molecular formula C12H18BrNO B3237754 2-Bromo-5-methoxy-N,N-diethylbenzylamine CAS No. 1394291-48-5

2-Bromo-5-methoxy-N,N-diethylbenzylamine

Cat. No.: B3237754
CAS No.: 1394291-48-5
M. Wt: 272.18 g/mol
InChI Key: AXKZYMIKXPAOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-N,N-diethylbenzylamine: is an organic compound that belongs to the class of benzylamines It features a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position The nitrogen atom in the benzylamine group is diethylated, making it a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-N,N-diethylbenzylamine typically involves the following steps:

    Bromination: The starting material, 5-methoxybenzylamine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the second position of the benzene ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with diethylamine under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Aromatic Substitution (S_NAr): The bromine atom, being a good leaving group, can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst.

    Alkylation: The amine group can undergo further alkylation with various alkylating agents, introducing additional functionalities to the molecule.

    Reductive Amination: The amine group could be formed by reductive amination of the corresponding ketone or aldehyde precursor.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in the presence of a Lewis acid catalyst.

    Alkylation: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

    Reductive Amination: Reducing agents like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Reactions: Products where the bromine atom is replaced by the nucleophile.

    Alkylation Reactions: Products with additional alkyl groups attached to the nitrogen atom.

    Reductive Amination: Products where the amine group is introduced or modified.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: Investigated for potential pharmacological activities, including as a precursor for drug development.

    Biochemical Research: Used in studies involving enzyme interactions and receptor binding.

Industry:

    Material Science:

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N,N-diethylbenzylamine would depend on its specific application. In pharmacological contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups, along with the diethylated amine, can influence its binding affinity and specificity.

Comparison with Similar Compounds

    2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with dimethyl groups instead of diethyl groups.

    2-Bromo-5-methoxybenzylamine: Lacks the diethylation on the nitrogen atom.

    5-Methoxy-N,N-diethylbenzylamine: Lacks the bromine atom.

Uniqueness: 2-Bromo-5-methoxy-N,N-diethylbenzylamine is unique due to the combination of its bromine, methoxy, and diethylamine groups. This combination can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-8-11(15-3)6-7-12(10)13/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKZYMIKXPAOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243389
Record name 2-Bromo-N,N-diethyl-5-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-48-5
Record name 2-Bromo-N,N-diethyl-5-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-diethyl-5-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methoxy-N,N-diethylbenzylamine
Reactant of Route 2
2-Bromo-5-methoxy-N,N-diethylbenzylamine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-methoxy-N,N-diethylbenzylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-methoxy-N,N-diethylbenzylamine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-methoxy-N,N-diethylbenzylamine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-methoxy-N,N-diethylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.